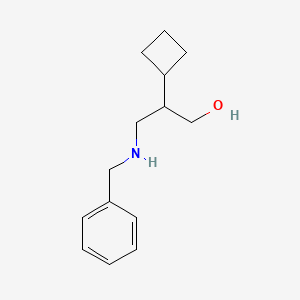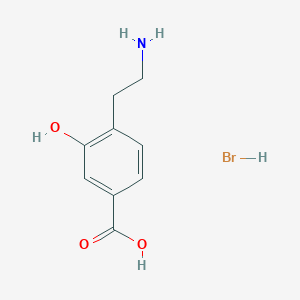![molecular formula C6H7BrN4 B1382423 6-Bromo-1,3-diméthyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239754-53-0](/img/structure/B1382423.png)
6-Bromo-1,3-diméthyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Vue d'ensemble
Description
“6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound with the molecular formula C6H7BrN4. Its average mass is 215.051 Da and its monoisotopic mass is 213.985397 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole”, are involved in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .Applications De Recherche Scientifique
Tests pharmaceutiques
6-Bromo-1,3-diméthyl-1,4-dihydropyrazolo[4,3-c]pyrazole: est utilisé dans les tests pharmaceutiques comme étalon de référence de haute qualité . Les étalons de référence sont essentiels pour garantir la cohérence et la précision des tests pharmaceutiques, qui comprennent :
Études de neurotoxicité
L’impact du composé sur le système nerveux est un domaine d’étude crucial, en particulier :
- Activité de l’acétylcholinestérase (AchE) : examen de la manière dont le composé affecte l’activité de l’AchE, qui est essentielle à la transmission des impulsions nerveuses .
- Niveaux de malondialdéhyde (MDA) : évaluation de l’effet du composé sur les niveaux de MDA, un biomarqueur des lésions oxydatives des cellules et des tissus .
Recherche en chimie synthétique
En chimie synthétique, la structure du composé fournit un cadre pour :
Mécanisme D'action
Mode of Action
It is known that pyrazolines and their derivatives, which include this compound, have been associated with a variety of biological and pharmacological activities .
Biochemical Pathways
Pyrazolines and their derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Related compounds have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Analyse Biochimique
Biochemical Properties
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases and phosphatases, affecting their catalytic activity. The nature of these interactions can involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCRKRUTKEDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(NN=C12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)


![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)



![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)


![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)

